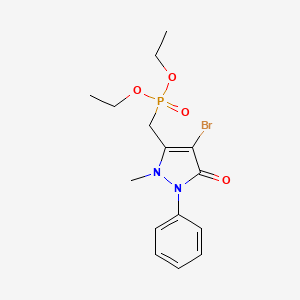

4-Bromo-5-(diethoxyphosphorylmethyl)-1-methyl-2-phenylpyrazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-5-(diethoxyphosphorylmethyl)-1-methyl-2-phenylpyrazol-3-one, also known as BDPP, is a synthetic organic compound with a wide range of applications in scientific research. It is a white powder that is soluble in both organic solvents and water. BDPP is an important reagent for the synthesis of various organic compounds, and its unique properties make it a useful tool for researchers in a variety of fields.

Applications De Recherche Scientifique

Synthesis and Antiviral Activity

One study explores the synthesis of 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 with various groups, including bromo derivatives, aiming to achieve antiviral activity. This research found that some derivatives exhibited notable inhibition against retrovirus replication in cell culture, highlighting the potential of bromo-substituted compounds in antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Antibacterial Activity

Research on compounds derived from "4-Bromo-5-(diethoxyphosphorylmethyl)-1-methyl-2-phenylpyrazol-3-one" includes studies on their antibacterial properties. For instance, bromophenols isolated from the marine red alga Rhodomela confervoides showed significant antibacterial activity against various bacterial strains, suggesting the relevance of bromo-substituted compounds in developing new antibacterial agents (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

Organic Synthesis and Chemical Reactions

The synthesis of bromo(diethoxyphosphorylmethyl)furans demonstrates the utility of bromo-substituted compounds in organic synthesis, providing insights into the electrophilic substitution reactions involving bromine and the potential for creating diverse organic molecules (Pevzner, 2009).

Hypolipidemic Activities

Another facet of research on bromo-substituted compounds includes the study of their hypolipidemic activities. For example, novel quinazolines and 4(3H)-quinazolinones bearing a 4-[(diethoxyphosphoryl)methyl]phenyl group showed promise in lowering triglyceride and total cholesterol levels, providing a basis for the development of new hypolipidemic drugs (Kurogi, Inoue, Tsutsumi, Nakamura, Nagao, Yoshitsugu, & Tsuda, 1996).

Antioxidant Activity

The isolation and characterization of bromophenols from the marine red alga Rhodomela confervoides, revealing their potent antioxidant activities, also indicate the potential use of bromo-substituted compounds in protecting against oxidative stress (Li, Li, Gloer, & Wang, 2011).

Propriétés

IUPAC Name |

4-bromo-5-(diethoxyphosphorylmethyl)-1-methyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrN2O4P/c1-4-21-23(20,22-5-2)11-13-14(16)15(19)18(17(13)3)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWDJNZVBTZUGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=C(C(=O)N(N1C)C2=CC=CC=C2)Br)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrN2O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-(diethoxyphosphorylmethyl)-1-methyl-2-phenylpyrazol-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-cyano-N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2939449.png)

![3-cyclohexyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2939450.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2939456.png)

![7-(4-fluorophenyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2939458.png)

![6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2939459.png)

![8-chloro-2-(2-(3-chloro-4-methoxyphenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2939464.png)

![6-[(2,5-Difluorophenyl)sulfonyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2939466.png)

![N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-bromothiophene-2-carboxamide hydrochloride](/img/structure/B2939468.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2939469.png)

![2-(1H-1,3-benzodiazol-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B2939471.png)